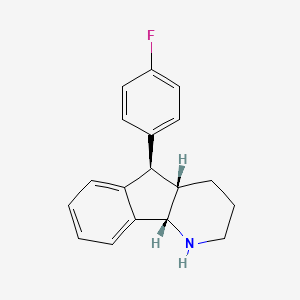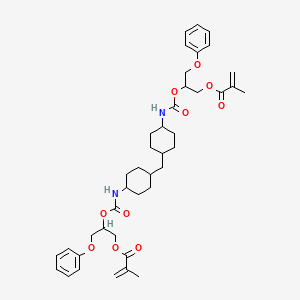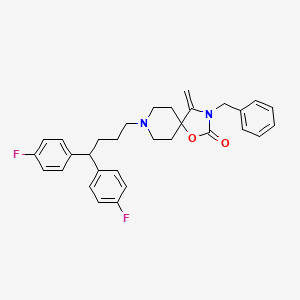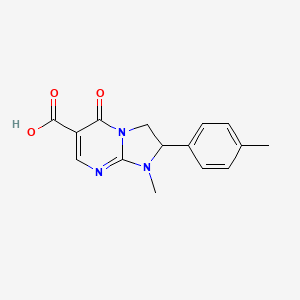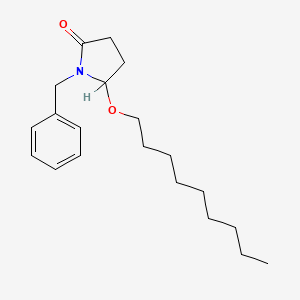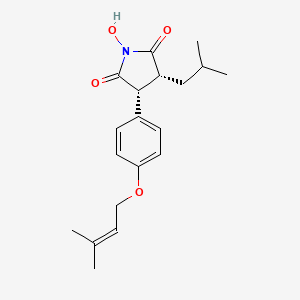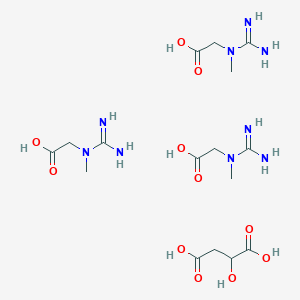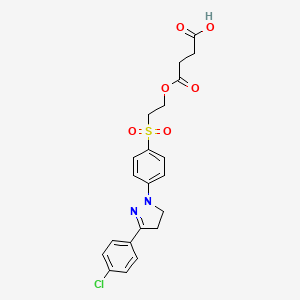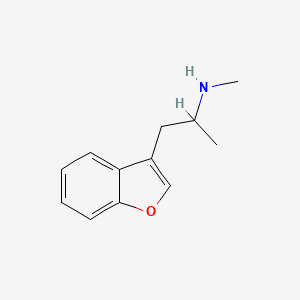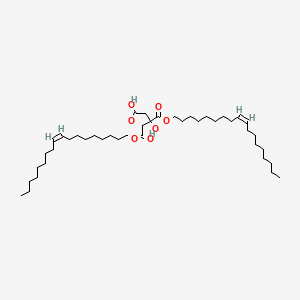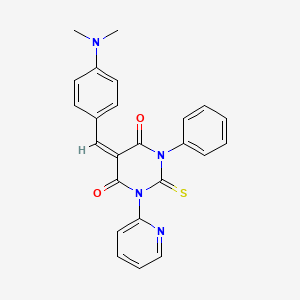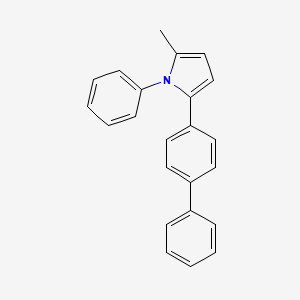
2-(1,1'-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pyrrole ring, which is further substituted with a methyl and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole typically involves the reaction of biphenyl derivatives with pyrrole under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl with a boronic acid derivative of pyrrole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl and pyrrole rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Cross-Coupling Reactions: The compound can be further functionalized through cross-coupling reactions, such as the Heck or Sonogashira coupling.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents such as dioxane or toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl ring can yield nitro derivatives, while oxidation can produce quinone derivatives .
Scientific Research Applications
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The biphenyl and pyrrole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Phenylpyrrole: A compound with a phenyl group attached to a pyrrole ring.
Methylphenylpyrrole: A compound with a methyl and a phenyl group attached to a pyrrole ring.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-5-methyl-1-phenyl-1H-pyrrole is unique due to the presence of both biphenyl and pyrrole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91306-93-3 |
|---|---|
Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-methyl-1-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C23H19N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h2-17H,1H3 |
InChI Key |
OJBUWUQRPLUPSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)

